molecular formula C15H13N3OS B2864991 N'-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide CAS No. 851977-80-5

N'-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide

Cat. No.: B2864991
CAS No.: 851977-80-5
M. Wt: 283.35
InChI Key: CKUHPGXYFLQGCN-UHFFFAOYSA-N
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Description

N’-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide typically involves the reaction of 4-methylbenzo[d]thiazol-2-amine with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

N’-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)benzamide
  • N-(benzo[d]thiazol-2-yl)-2-phenylacetamide
  • N-(benzo[d]thiazol-2-yl)-2-phenylpropionamide

Uniqueness

N’-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide is unique due to the presence of the 4-methyl group on the benzothiazole ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to specific molecular targets, making it a valuable compound for drug development and other applications .

Biological Activity

N'-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 4-methylbenzo[d]thiazole-2-carbaldehyde with benzohydrazide under acidic or basic conditions. This method allows for the formation of the hydrazone linkage, which is crucial for the biological activity of the compound. The crystal structure analysis has revealed complex hydrogen-bonding interactions, which play a role in its biological efficacy .

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzohydrazide derivatives, including this compound. For instance, compounds with similar structures have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
H20A5490.46EGFR Inhibition
H20MCF-70.29EGFR Inhibition
H20HeLa0.15EGFR Inhibition
H20HepG20.21EGFR Inhibition

These findings suggest that this compound may also exhibit similar anticancer properties, potentially functioning as an epidermal growth factor receptor (EGFR) inhibitor .

Neuroprotective Effects

In addition to its anticancer properties, this compound may have neuroprotective effects. Compounds containing thiazole moieties have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease:

Compound TypeAChE Inhibition IC50 (µM)
Coumarin Derivatives2.7
Benzothiazole DerivativesNot specified

These studies indicate that similar thiazole-containing compounds could provide therapeutic benefits in neurodegenerative disorders by enhancing acetylcholine levels through AChE inhibition .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. SAR studies indicate that:

  • Substituents on the benzene ring : Electron-donating groups (like methyl) enhance activity.
  • Hydrazone linkage : Essential for maintaining biological activity.
  • Thiazole moiety : Contributes significantly to anticancer and neuroprotective properties.

These insights guide further modifications to improve efficacy and selectivity against specific biological targets .

Case Studies

  • Antitumor Activity : A study investigating a series of benzothiazole derivatives found that modifications at the 4-position significantly increased cytotoxicity against cancer cell lines, suggesting that this compound could be optimized for enhanced activity .
  • Neuroprotection : Research on thiazole-containing compounds demonstrated their potential in preventing cognitive decline by inhibiting AChE, indicating that this compound might also offer protective effects in neurodegenerative models .

Properties

IUPAC Name

N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c1-10-6-5-9-12-13(10)16-15(20-12)18-17-14(19)11-7-3-2-4-8-11/h2-9H,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKUHPGXYFLQGCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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